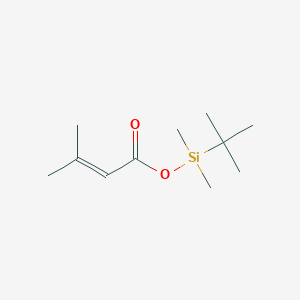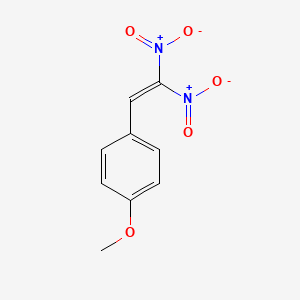
1-(2,2-Dinitroethenyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dinitroethenyl)-4-methoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dinitroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dinitroethenyl)-4-methoxybenzene typically involves the nitration of 4-methoxybenzene followed by the introduction of the dinitroethenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the dinitroethenyl group can be achieved through a reaction with dinitroethylene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.
化学反応の分析
Types of Reactions
1-(2,2-Dinitroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dinitroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated derivatives.
科学的研究の応用
1-(2,2-Dinitroethenyl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and explosives due to its reactive nature
作用機序
The mechanism of action of 1-(2,2-Dinitroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The dinitroethenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and solubility. The pathways involved may include radical formation, nucleophilic attack, and coordination with metal ions .
類似化合物との比較
Similar Compounds
1-Amino-1-hydrazino-2,2-dinitroethylene:
1-(1-Amino-2,2-dinitroethenyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol:
Uniqueness
1-(2,2-Dinitroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dinitroethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
109520-77-6 |
|---|---|
分子式 |
C9H8N2O5 |
分子量 |
224.17 g/mol |
IUPAC名 |
1-(2,2-dinitroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3 |
InChIキー |
KAWARHXOXHWRMS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



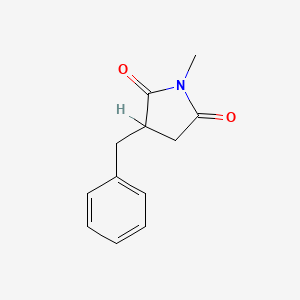
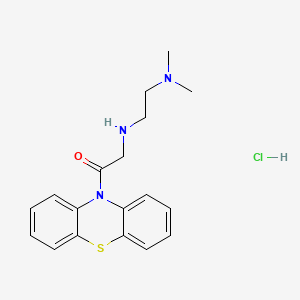
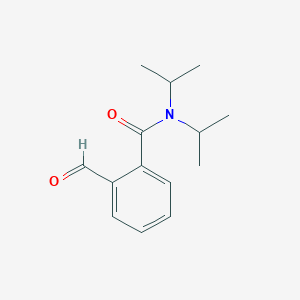
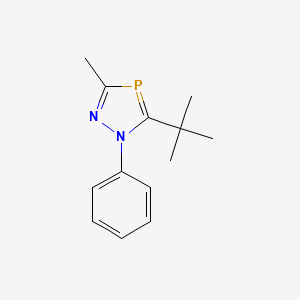
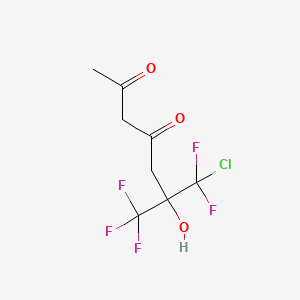
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
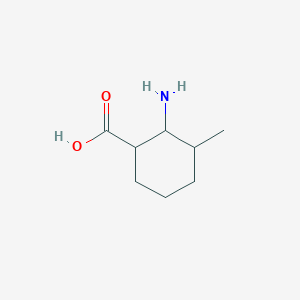
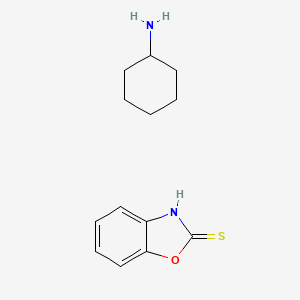
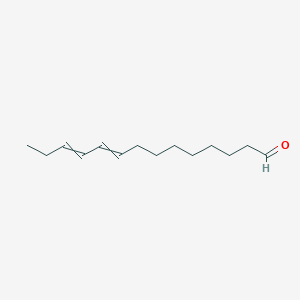
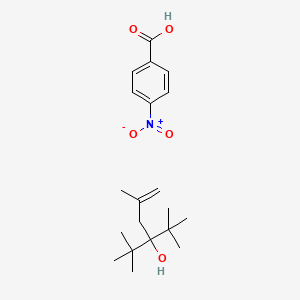
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
